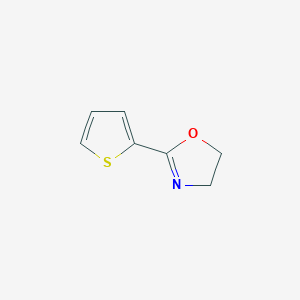
Oxazole, 4,5-dihydro-2-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 4,5-dihydro-2-(2-thienyl)- is a heterocyclic compound that features both an oxygen and a nitrogen atom within its five-membered ring structure. This compound is part of the broader class of oxazoles, which are known for their aromatic properties and significant roles in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4,5-dihydro-2-(2-thienyl)- can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC .
Industrial Production Methods
Industrial production of oxazoles often employs flow synthesis techniques. For instance, oxazolines can be prepared at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
化学反応の分析
Types of Reactions
Oxazole, 4,5-dihydro-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazolines to oxazoles using reagents like manganese dioxide.
Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C2 position.
Diels–Alder Reactions: Oxazoles can act as dienes in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, dimethylformamide for formylation, and various electron-donating groups for electrophilic aromatic substitution .
Major Products
The major products formed from these reactions include oxidized oxazoles, formylated oxazoles, and pyridine derivatives .
科学的研究の応用
Oxazole, 4,5-dihydro-2-(2-thienyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of oxazole, 4,5-dihydro-2-(2-thienyl)- involves its interaction with various molecular targets and pathways. For example, oxazoles can undergo electrophilic aromatic substitution at the C5 position, which is facilitated by electron-donating groups . Additionally, oxazoles can participate in Diels–Alder reactions, forming pyridine derivatives that are crucial in biological systems .
類似化合物との比較
Similar Compounds
2-(2-Furyl)oxazole: Similar in structure but contains a furan ring instead of a thiophene ring.
4,5-Dihydro-2-(2-thienyl)oxazole: Another similar compound with slight variations in the substituents.
2-(3-Azido-2-thienyl)-4,5-dihydro-4,4-dimethyl-oxazole: Contains an azido group and additional methyl groups.
Uniqueness
Oxazole, 4,5-dihydro-2-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various chemical and biological applications, distinguishing it from other oxazole derivatives .
特性
CAS番号 |
60705-32-0 |
|---|---|
分子式 |
C7H7NOS |
分子量 |
153.20 g/mol |
IUPAC名 |
2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H7NOS/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2 |
InChIキー |
IITSSFOSQJGQIY-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















